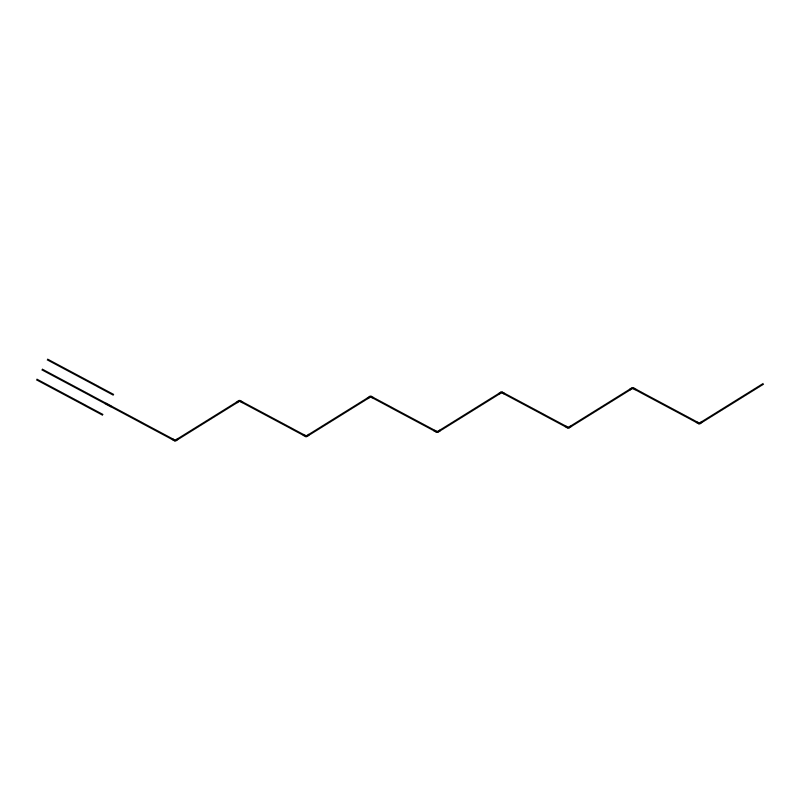

1-Dodecyne

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Stable Ruthenium Nanoparticles

Scientific Field: Nanotechnology

Methods of Application: The synthesis involves the reduction of ruthenium nitrosyl nitrate with sodium borohydride in flow 3D helical reactors.

Results or Outcomes: This method allows for the synthesis of small nanoparticles and the tuning of average size with narrow size distributions (2–4 ± 0.5 nm).

Synthesis of Ruthenium Nanoparticles Cofunctionalized with Acetylene Derivatives of Coumarin and Perylene

Scientific Field: Nanotechnology and Photoluminescence

Summary of Application: 1-Dodecyne is used in the synthesis of ruthenium nanoparticles that are cofunctionalized with acetylene derivatives of coumarin and perylene. These nanoparticles exhibit unique photoluminescence properties.

1-Dodecyne is a type of alkene with the formula C12H22 . It’s a chain of twelve carbon atoms ending with a triple bond. This location of a triple bond enhances the reactivity of the compound and makes it useful for a number of applications .

Polymerization of α-Olefins

Scientific Field: Polymer Science

Summary of Application: 1-Dodecyne has been used in the polymerization of α-olefins, such as 1-decene, 1-dodecene, and 1-tetradecene .

Methods of Application: The polymerization process involves the use of a catalyst, such as Cp*TiMe2(O-2,6-iPr2C6H3)–borate, in the presence of an Al cocatalyst.

Results or Outcomes: The resultant polymers have high molecular weights and low PDIs.

Synthesis of Light-Emitting Silicon Nanoparticles

Scientific Field: Material Science

Summary of Application: 1-Dodecyne has been used in the synthesis of stable, light-emitting silicon nanoparticles.

1-Dodecyne is an alkyne with the chemical formula , characterized by a long carbon chain consisting of twelve carbon atoms and a triple bond located at one end of the molecule. It is a colorless liquid at room temperature and is known for its distinctive, slightly pleasant odor. As an alkyne, 1-Dodecyne belongs to a class of hydrocarbons that contain at least one carbon-carbon triple bond. This structural feature imparts unique chemical properties, making it reactive in various organic transformations .

- Hydrogenation: 1-Dodecyne can be converted to dodecane through hydrogenation in the presence of catalysts such as palladium or platinum.

- Halogenation: It readily reacts with halogens (e.g., chlorine or bromine) to form dihaloalkanes.

- Hydroboration-Oxidation: The compound can react with borane followed by oxidation to yield alcohols.

- Addition Reactions: 1-Dodecyne can participate in various addition reactions, including reactions with water (hydration) in the presence of acid to form ketones .

1-Dodecyne can be synthesized through several methods:

- Terminal Alkynes Synthesis: One common method involves the reaction of 1-bromododecane with sodium acetylide in a dry solvent such as dimethylformamide.

- Dehydrohalogenation: Another method includes the elimination reaction from 1-bromododecane using a strong base like potassium tert-butoxide.

- Sonogashira Coupling: This method involves coupling an aryl halide with terminal alkynes using palladium catalysts, which can also yield 1-Dodecyne under specific conditions .

1-Dodecyne finds applications in various fields:

- Chemical Intermediate: It serves as a precursor for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.

- Surface Coatings: Due to its hydrophobic nature, it is used in formulating surface coatings and sealants.

- Polymer Production: It is utilized in the production of polymers and surfactants due to its reactivity and ability to undergo polymerization .

Interaction studies on 1-Dodecyne primarily focus on its reactivity with other chemicals rather than biological systems. Notably, it reacts vigorously with strong oxidizing agents and may release hydrogen gas when interacting with reducing agents. The compound's stability under various conditions makes it suitable for industrial applications while requiring caution due to its flammability and potential health hazards .

Several compounds share structural similarities with 1-Dodecyne. Below is a comparison highlighting their uniqueness:

| Compound Name | Formula | Type | Unique Features |

|---|---|---|---|

| 1-Dodecene | Alkene | Contains a double bond; used in detergent production. | |

| Dodecane | Alkane | Fully saturated; used as a solvent and fuel. | |

| 1-Undecyne | Alkyne | Shorter carbon chain; used in organic synthesis. | |

| 1-Tetradecene | Alkene | Longer carbon chain; used in lubrication. |

The primary distinction of 1-Dodecyne lies in its triple bond, which contributes to its unique reactivity compared to alkenes and alkanes. Its applications often capitalize on this reactivity, particularly in synthetic organic chemistry .

Industrial production of 1-dodecyne primarily relies on catalytic oligomerization processes that convert simpler alkyne precursors into longer-chain terminal alkynes through controlled chain extension reactions [1]. The Shell Higher Olefin Process represents the most widely implemented industrial approach, utilizing nickel-based catalysts prepared in situ from nickel chloride, diphenylphosphinoacetic acid, and sodium borohydride reducing agents [2]. This three-stage process operates at temperatures between 90 and 100 degrees Celsius under pressures of 100 to 110 bar in polar solvents such as 1,4-butanediol [2].

The oligomerization mechanism follows the generally accepted pathway of olefin insertion into nickel-hydrogen bonds, where ethylene molecules are systematically incorporated to build longer carbon chains [2]. The process generates a mixture of linear, even-numbered alpha-olefins ranging from four to forty carbons with a Flory-Schultz distribution pattern [2]. Alternative industrial approaches include the Chevron Phillips Chemical Company route utilizing a single-stage process for alpha-olefin production, though this method offers the least flexibility in product distribution compared to other commercial processes [1].

The Modified Ziegler Process, implemented by INEOS Oligomers, employs a two-step procedure that provides greater flexibility in product distribution at the expense of increased process complexity [1]. This method uses aluminum-based catalysts supported on various porous materials, with reaction conditions optimized through careful control of liquid hourly space velocity, typically maintained at 0.5 per hour for optimal conversion [3]. Temperature control at 80 degrees Celsius under high-purity nitrogen flow ensures consistent product formation while minimizing unwanted side reactions [3].

Industrial catalyst systems demonstrate varying performance characteristics depending on their composition and preparation methods. Supported aluminum-titanium bimetallic catalysts prepared through immobilization of aluminum chloride and titanium chloride on different porous materials show enhanced activity for oligomerization reactions [3]. The resulting product mixtures require vacuum distillation to separate the desired fraction above 280 degrees Celsius, which represents the target poly-alpha-olefin product range [3].

Laboratory-Scale Alkyne Functionalization Techniques

Laboratory synthesis of 1-dodecyne employs several well-established alkyne functionalization techniques, with alkylation of terminal alkynes representing the most versatile and widely used approach [4] [5]. The fundamental strategy involves deprotonation of terminal alkynes using strong bases such as sodium amide, followed by nucleophilic substitution with primary alkyl halides [4] [5]. This two-step process begins with the formation of acetylide ions through deprotonation, creating highly nucleophilic species capable of attacking electrophilic carbon centers [4] [5].

The acetylide alkylation mechanism proceeds via an nucleophilic substitution pathway where the nucleophilic acetylide ion attacks the electrophilic carbon of primary alkyl halides from the backside [4] [5]. This concerted process ensures simultaneous nucleophilic attack and departure of the leaving group, forming the desired carbon-carbon bond with inverted stereochemistry at the reaction center [4] [5]. The reaction demonstrates optimal efficiency with unhindered alkyl halides such as methyl halides and other primary halides, while secondary and tertiary alkyl halides favor elimination pathways over substitution [4] [5].

Dehydrohalogenation of vicinal and geminal dihalides provides an alternative laboratory synthesis route for 1-dodecyne production [6] [7]. This approach utilizes sodium amide in liquid ammonia to promote double elimination reactions, removing two equivalents of hydrogen halide through successive elimination steps [6] [7]. The mechanism involves initial abstraction of a proton oriented anti to the leaving group, followed by simultaneous departure of the halide to form a haloalkene intermediate [7]. A second elimination step converts the haloalkene to the final alkyne product [7].

The Ohira-Bestmann reaction represents a modern laboratory technique for terminal alkyne synthesis, demonstrated specifically for 1-dodecyne preparation from undecanal [8]. This method employs dimethyl diazomethylphosphonate in the presence of potassium carbonate and methanol at room temperature under nitrogen atmosphere [8]. The reaction mixture requires overnight stirring followed by dilution with diethyl ether, washing with saturated aqueous sodium bicarbonate, and drying with sodium sulfate [8]. Column chromatography using hexane-toluene mixtures in a 3:1 ratio on silica gel provides purification, yielding 1-dodecyne as a colorless liquid with 56 percent yield [8].

Alkyne metathesis using molybdenum and tungsten alkylidyne complexes offers advanced synthetic capabilities for 1-dodecyne preparation [9] [10]. These catalysts facilitate the redistribution of alkyne bonds through metallacyclobutadiene intermediates, enabling construction of terminal alkynes from readily available starting materials [9] [10]. Recent developments in catalyst design include air-stable molybdenum alkylidyne complexes with tripodal silanolate ligands that demonstrate unprecedented stability and practicality [10]. These pyridine adducts can be handled in air for extended periods while maintaining high catalytic activity upon dissolution in toluene [10].

| Method | Starting Materials | Reagents | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Alkylation of Acetylene | Acetylene + 1-bromodecane | Sodium amide | 70-85 | 2-6 hours |

| Alkylation of Terminal Alkyne | 1-Decyne + methyl halide | Sodium amide | 75-90 | 2-4 hours |

| Dehydrohalogenation of Vicinal Dihalides | 1,2-dibromododecane | Sodium amide (2-3 equiv) | 60-80 | 4-8 hours |

| Ohira-Bestmann Reaction | Undecanal + Ohira-Bestmann reagent | Potassium carbonate | 56 | Overnight |

| Alkyne Metathesis | Terminal alkynes | Mo/W alkylidyne complexes | 70-95 | 2-24 hours |

Solvent Systems and Reaction Optimization Strategies

Solvent selection plays a critical role in optimizing 1-dodecyne synthesis reactions, with liquid ammonia serving as the preferred medium for most alkylation and elimination reactions involving strong bases [11] [12]. Liquid ammonia provides an ideal environment for sodium amide-mediated reactions due to its ability to dissolve alkali metals and stabilize anionic intermediates [11] [12]. The solvent operates at low temperatures ranging from negative 78 to negative 33 degrees Celsius, requiring careful temperature control using dry ice-acetone cooling systems [11] [12].

Hexamethylphosphoramide represents an important polar aprotic solvent for alkyne synthesis reactions, particularly in alkylation procedures where enhanced nucleophilicity is desired [13]. This solvent demonstrates superior performance in increasing the nucleophilicity of carbanions and other electron-rich species, making it valuable for challenging alkylation reactions [13]. Research has shown that hexamethylphosphoramide facilitates mono and dialkylation of various substrates with excellent yields when combined with appropriate bases [13].

Dimethylformamide and dimethylacetamide constitute versatile solvent options for 1-dodecyne synthesis, particularly in thermomorphic solvent systems [14] [15]. These solvents enable monophasic reaction conditions during synthesis while facilitating subsequent separation through temperature-controlled phase splitting [14]. The thermomorphic behavior allows for efficient catalyst separation and product isolation without requiring additional separation techniques [14].

Reaction optimization strategies focus on careful control of temperature, pressure, and reagent stoichiometry to maximize yield and selectivity [16] [17]. Temperature optimization requires balancing reaction rate enhancement with maintaining selectivity, as higher temperatures generally increase reaction rates but may promote unwanted side reactions [17]. Pressure control becomes particularly important in elimination reactions where reduced pressure conditions favor the formation of alkyne products over competing pathways [18].

Base stoichiometry optimization represents a crucial parameter in alkyne synthesis reactions, with most procedures requiring 1.1 to 3.0 equivalents of base relative to the substrate [12]. For terminal alkyne formation from vicinal dihalides, three equivalents of sodium amide are necessary to ensure complete dehydrohalogenation and to account for the deprotonation of the terminal alkyne product [12]. Catalyst loading optimization typically involves 1 to 10 mole percent of catalyst relative to the substrate, with higher loadings increasing reaction rates at the expense of atom economy [17].

Substrate concentration affects both reaction rate and selectivity, with optimal concentrations typically ranging from 0.1 to 0.5 molar [17]. Higher concentrations may lead to increased side reactions, while very dilute conditions result in slower reaction rates and reduced efficiency [17]. Reaction time optimization requires monitoring conversion through analytical techniques such as gas chromatography to determine the optimal duration for maximum yield [17].

| Parameter | Optimal Range | Effect on Yield | Monitoring Method |

|---|---|---|---|

| Temperature | -78°C to 25°C | Higher temp increases rate but may decrease selectivity | Thermometer/thermocouple |

| Pressure | 1 atm to vacuum | Reduced pressure favors elimination | Pressure gauge |

| Catalyst Loading | 1-10 mol% | Higher loading increases rate | Analytical balance |

| Base Equivalents | 1.1-3.0 equiv | Excess base ensures complete reaction | Stoichiometric calculation |

| Substrate Concentration | 0.1-0.5 M | Moderate concentration optimal | Molarity calculation |

Purification and Isolation Protocols

Column chromatography represents the primary purification method for 1-dodecyne isolation, utilizing silica gel as the stationary phase with carefully optimized mobile phase compositions [19] [20]. The technique employs normal-phase chromatography where more polar components are retained more strongly on the polar silica surface [20]. For 1-dodecyne purification, hexane-toluene mixtures in ratios of 3:1 provide optimal separation, as demonstrated in the Ohira-Bestmann synthesis procedure [8].

Proper column packing techniques are essential for achieving high-resolution separations [20]. The stationary phase particle size significantly affects solvent flow and separation efficiency, with 70-230 mesh silica gel recommended for gravity columns and 230-400 mesh for flash chromatography applications [20]. Column preparation involves careful packing to prevent air bubble formation, which can compromise separation quality [20]. A glass wool or cotton pad placed at the column bottom prevents stationary phase loss while maintaining proper flow characteristics [20].

Vacuum distillation provides an effective purification method for 1-dodecyne, particularly when the compound requires separation from higher-boiling impurities [21] [18]. This technique operates at reduced pressure to lower the boiling point and prevent thermal decomposition that might occur at atmospheric pressure [21] [18]. The physical properties of 1-dodecyne, with a boiling point of 215.0 plus or minus 3.0 degrees Celsius at 760 millimeters of mercury, make it suitable for vacuum distillation at reduced pressures [22].

The vacuum distillation setup requires specialized equipment including thick-walled tubing to withstand pressure differentials and crack-free glassware to prevent dangerous implosions [18]. A spin bar or spin vane must be used instead of boiling stones, which do not function effectively under vacuum conditions [18]. The procedure involves initial evacuation without heating to remove low-boiling components, followed by gradual temperature increase while maintaining vacuum and stirring [18].

Fractional distillation at atmospheric pressure offers an alternative purification approach when vacuum equipment is unavailable [18]. Given 1-dodecyne's boiling point of approximately 215 degrees Celsius, this method requires careful temperature control to prevent decomposition [22]. The technique achieves good purity levels of 90-95 percent with recovery rates of 70-90 percent [18].

Liquid-liquid extraction provides a complementary purification technique, particularly useful for removing polar impurities from 1-dodecyne [23]. The method exploits differential solubility between organic and aqueous phases, with 1-dodecyne preferentially partitioning into the organic phase due to its hydrophobic nature [23]. Multiple extractions may be necessary to achieve desired purity levels, with recovery rates typically ranging from 60-85 percent [23].

Recrystallization techniques apply when 1-dodecyne derivatives or related compounds require purification [24]. The method relies on differential solubility at different temperatures, where the compound dissolves in hot solvent and precipitates upon cooling [24]. Proper solvent selection based on polarity matching ensures effective purification while minimizing product loss [24].

| Purification Method | Conditions | Temperature Range (°C) | Recovery (%) | Purity Achieved |

|---|---|---|---|---|

| Column Chromatography | Ambient temperature | 20-25 | 80-95 | High (>95%) |

| Vacuum Distillation | Reduced pressure (1-10 mmHg) | 80-120 | 85-95 | Very high (>98%) |

| Fractional Distillation | Atmospheric pressure | 210-220 | 70-90 | Good (90-95%) |

| Liquid-Liquid Extraction | Room temperature | 20-25 | 60-85 | Moderate (80-90%) |

| Recrystallization | Cooling to precipitate | Variable | 70-90 | High (>95%) |

Analytical characterization of purified 1-dodecyne employs multiple spectroscopic techniques to confirm identity and purity [25] [26]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with the terminal alkyne hydrogen appearing as a characteristic signal at 1.94 parts per million in proton nuclear magnetic resonance [8]. Carbon-13 nuclear magnetic resonance shows distinctive signals at 85.0 and 68.2 parts per million corresponding to the alkyne carbons [8].

The hydrogenation of 1-dodecyne proceeds through multiple mechanistic pathways depending on the catalyst system and reaction conditions employed. Traditional heterogeneous catalysis using palladium and hydrogen gas achieves complete reduction to dodecane under mild conditions [1] [2]. The reaction proceeds through successive addition of hydrogen atoms across the triple bond, first forming the intermediate 1-dodecene, followed by further reduction to the saturated alkane.

Recent developments in plasmon-enhanced catalysis have demonstrated significant rate enhancements for 1-dodecyne hydrogenation. Ruthenium clusters deposited on plasmonic gold nanoparticles show an order of magnitude increase in reaction rate when subjected to light irradiation at room temperature [1] [2]. The localized surface plasmon resonance of the supporting gold nanoparticles explains this enhanced reactivity through electron energy loss spectroscopy characterization.

Alternative hydrogenation pathways utilize hydroboration-oxidation mechanisms with specialized borane reagents. Disiamylborane, a sterically hindered dialkylborane, selectively hydroborates terminal alkynes without undergoing secondary addition reactions [3] [4]. The bulky nature of disiamylborane, prepared from diborane and 2-methyl-2-butene, prevents further reaction with the initially formed alkenylborane intermediate [4] [5]. Subsequent oxidation with hydrogen peroxide and sodium hydroxide yields dodecanal through anti-Markovnikov regioselectivity, where the hydroxyl group attaches to the less substituted carbon atom.

The hydroboration mechanism proceeds through a concerted addition where the boron atom coordinates to the less substituted carbon of the triple bond while hydrogen adds to the terminal carbon [3] [6]. This syn-addition process occurs without carbocation intermediates, eliminating the possibility of rearrangement reactions [6] [5]. The resulting organoborane intermediate undergoes oxidation through nucleophilic attack by hydroperoxide anion, followed by migration of the alkyl group from boron to oxygen with simultaneous departure of hydroxide [3] [7].

Heterobimetallic complexes containing rhodium and other transition metals have shown promising results for 1-dodecyne hydrogenation using sodium borohydride as the hydride source [8]. These systems achieve greater than fifty percent conversion to n-dodecane at room temperature, demonstrating the potential for mild, selective reduction pathways.

Oxidative Transformation Products and Mechanisms

1-Dodecyne undergoes various oxidative transformations depending on the oxidizing agent strength and reaction conditions. The primary mechanistic pathways include ozonolysis, permanganate oxidation, and enzymatic oxidation processes.

Ozonolysis represents the most common oxidative cleavage method for terminal alkynes. Treatment of 1-dodecyne with ozone followed by aqueous workup yields dodecanoic acid and carbon dioxide as the primary products [9] [10]. The mechanism proceeds through formation of a molozonide intermediate, which rearranges to form a stable ozonide [11] [12]. Subsequent reductive workup with water cleaves the ozonide to produce carboxylic acid products. For terminal alkynes like 1-dodecyne, the terminal carbon is oxidized to carbon dioxide while the internal portion forms dodecanoic acid [9] [13].

Potassium permanganate oxidation of 1-dodecyne exhibits different product distributions based on reaction conditions. Under neutral conditions at room temperature, gentle oxidation occurs with formation of vicinal dicarbonyl compounds through attack on the π-bonds without complete cleavage [14] [15]. The permanganate ion adds across the triple bond forming a cyclic manganate ester intermediate, which undergoes hydrolysis to yield diketone products [16] [17].

More vigorous permanganate oxidation using basic conditions and elevated temperatures results in complete oxidative cleavage of the triple bond [14] [18]. The mechanism involves initial formation of the diketone intermediate followed by further oxidation and sigma bond cleavage between the original alkyne carbons [18] [15]. This process yields dodecanoic acid as the primary product, with the terminal carbon being oxidized to carbon dioxide. The carboxylic acid initially forms as the carboxylate anion in basic solution, requiring subsequent acidification to obtain the neutral carboxylic acid [9] [15].

Enzymatic oxidation using fungal peroxygenases provides a novel approach for terminal oxidation of long-chain compounds related to 1-dodecyne. These heme-thiolate enzymes catalyze hydroxylation at terminal positions using hydrogen peroxide as the sole cosubstrate [19] [20]. The mechanism involves a cascade of mono- and diterminal oxidation reactions, converting alkanes to carboxylic acids through alcohol and aldehyde intermediates [21] [22]. While primarily demonstrated with dodecane, similar enzymatic pathways could potentially be applied to 1-dodecyne oxidation.

Transition metal carbene-mediated oxidations offer selective functionalization pathways for 1-dodecyne. Gold complexes combined with chiral phosphoric acids catalyze three-component reactions with nitrones and alcohols to afford α-alkoxy-β-amino-ketones [23]. The mechanism involves catalytic alkyne oxidation followed by ylide formation and Mannich-type addition sequences, utilizing nitrone as both oxidant and electrophile source.

Hydroformylation Catalysis with Transition Metal Complexes

Hydroformylation of 1-dodecyne, while less common than corresponding alkene reactions, proceeds through specialized catalyst systems designed to handle the increased electron density and linear geometry of terminal alkynes. The reaction involves addition of carbon monoxide and hydrogen across the triple bond to form aldehyde products, typically requiring more forcing conditions than alkene hydroformylation.

Rhodium-based catalyst systems demonstrate the highest activity and selectivity for alkyne hydroformylation. The combination of rhodium acetylacetonate dicarbonyl with Biphephos ligand in thermomorphic solvent systems achieves excellent linear to branched aldehyde ratios of 99:1 with eighty-seven percent aldehyde yields [24]. The thermomorphic dimethylformamide/decane solvent system allows for effective catalyst recycling through temperature-dependent phase separation [24] [25].

The mechanism of rhodium-catalyzed hydroformylation proceeds through coordination of the alkyne to the rhodium hydride complex, followed by insertion into the metal-hydrogen bond [26] [27]. The resulting alkenyl-rhodium intermediate coordinates carbon monoxide, which then inserts into the metal-carbon bond to form an acyl complex. Oxidative addition of hydrogen followed by reductive elimination releases the aldehyde product and regenerates the catalyst [28] [26].

Microemulsion systems provide alternative reaction media for hydroformylation catalysis. Rhodium complexes with sulfonated XantPhos ligands operate effectively in aqueous microemulsions, achieving sixty percent yields with 98:2 linear to branched selectivity [29]. The microemulsion environment facilitates substrate solubilization while maintaining homogeneous catalytic conditions. Catalyst recycling occurs through simple phase separation after reaction completion [30] [29].

Supramolecular approaches to hydroformylation control utilize host-guest interactions to modify catalyst selectivity. β-cyclodextrin additives can enhance linear aldehyde formation through preferential binding of linear substrates over branched alternatives [28]. The confined space within the cyclodextrin cavity provides steric constraints that favor formation of linear products, increasing selectivity ratios from 14:1 to 33:1 in some cases.

Palladium-catalyzed hydroformylation represents an alternative to rhodium systems, particularly for specialized applications. Palladium complexes with SulfoXantPhos ligands in microemulsion media achieve seventy to eighty-five percent aldehyde yields with moderate linear selectivity [30] [31]. The palladium system shows different kinetic behavior compared to rhodium, with complex dependencies on catalyst concentration and syngas pressure.

Alternative metals including ruthenium, iridium, platinum, and iron have been investigated for hydroformylation applications [32]. These systems generally require more forcing conditions and show lower activity compared to rhodium catalysts, but offer potential advantages in terms of cost and availability. Iron-based systems show particular promise for sustainable catalysis applications, though requiring further development for practical implementation.

Nucleophilic Addition and Substitution Reactions

The terminal alkyne functionality of 1-dodecyne enables unique nucleophilic chemistry not available to internal alkynes or alkenes. The exceptional acidity of the terminal hydrogen atom, with a pKa of approximately 25, allows facile deprotonation to form acetylide anions that serve as powerful nucleophiles [33] [34].

Acetylide formation occurs readily through treatment with strong bases such as sodium amide in liquid ammonia or ethereal solvents [33] [35]. The enhanced acidity relative to alkenes (pKa ~44) and alkanes (pKa ~50) results from the fifty percent s-character of the sp-hybridized orbital containing the lone pair electrons [34] [36]. This high s-character provides greater stability to the acetylide anion through closer proximity to the positively charged nucleus.

The acetylide anion derived from 1-dodecyne functions as an excellent nucleophile in substitution reactions with primary alkyl halides. The reaction proceeds through an SN2 mechanism where the acetylide anion attacks the electrophilic carbon of the alkyl halide from the backside, causing departure of the halide leaving group with inversion of stereochemistry [33] [37]. This alkylation reaction provides one of the most reliable methods for carbon-carbon bond formation in undergraduate organic chemistry, allowing extension of carbon chains through coupling of the alkyne with various alkyl groups.

The selectivity of acetylide substitution reactions strongly depends on the structure of the alkyl halide substrate. Primary alkyl halides undergo efficient SN2 substitution with yields typically ranging from eighty to ninety-five percent [35] [38]. Secondary alkyl halides show competing elimination pathways due to the strong basicity of acetylide anions, leading to formation of alkenes through E2 elimination rather than the desired substitution products [33] [37]. Tertiary alkyl halides exclusively undergo elimination, making them unsuitable substrates for acetylide alkylation reactions.

Nucleophilic addition reactions of 1-dodecyne-derived acetylides with carbonyl compounds provide access to propargyl alcohols. The acetylide anion attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate that undergoes protonation to yield the alcohol product [36]. These reactions work well with aldehydes and unhindered ketones, though sterically demanding ketones may show reduced reactivity. The absence of chiral catalysts typically leads to racemic product mixtures when asymmetric centers are created.

Alternative nucleophilic reactions involve direct attack on the alkyne triple bond by various nucleophiles. While less common than acetylide chemistry, certain strong nucleophiles can add directly to activated alkynes. Cyanide anion addition to 1-dodecyne under appropriate conditions forms cyanoalkene products, though this reaction typically requires electron-withdrawing activation of the triple bond [39] [40].

Acid-catalyzed nucleophilic additions represent another mechanistic pathway for 1-dodecyne reactivity. Protonation of the triple bond generates a vinyl cation intermediate that can be attacked by nucleophiles such as water or alcohols [41]. However, vinyl cations are generally less stable than alkyl carbocations, requiring more forcing conditions or electron-donating substituents for practical synthetic utility.

The nucleophilic substitution chemistry of 1-dodecyne derivatives extends beyond simple alkylation reactions. Three-component coupling reactions involving terminal alkynes, carboxylic acids, and electrophilic chlorine sources produce gem-dichloroalkane derivatives through successive addition processes [42] [43]. These reactions proceed under mild conditions and tolerate various functional groups including halides, nitriles, and nitro substituents.

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive